molecular formula C11H14ClNO B1420278 2-chloro-N-[(2-methylphenyl)methyl]propanamide CAS No. 1098347-61-5

2-chloro-N-[(2-methylphenyl)methyl]propanamide

Cat. No.: B1420278
CAS No.: 1098347-61-5
M. Wt: 211.69 g/mol
InChI Key: FDPIBKCVWXAKHK-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-methylphenyl)methyl]propanamide is an organic compound with the molecular formula C11H14ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methylphenyl group, and a propanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-methylphenyl)methyl]propanamide typically involves the reaction of 2-methylbenzylamine with 2-chloropropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-methylbenzylamine+2-chloropropanoyl chlorideThis compound\text{2-methylbenzylamine} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} 2-methylbenzylamine+2-chloropropanoyl chloride→this compound

The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-methylphenyl)methyl]propanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted amides or thioamides.

    Hydrolysis: 2-methylbenzylamine and 2-chloropropanoic acid.

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

2-chloro-N-[(2-methylphenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-methylphenyl)methyl]propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-methylphenyl)acetamide
  • 2-chloro-N-(2-methylphenyl)butanamide
  • 2-chloro-N-(2-methylphenyl)pentanamide

Uniqueness

2-chloro-N-[(2-methylphenyl)methyl]propanamide is unique due to its specific substitution pattern and the presence of both a chloro group and a methylphenyl group. This combination of functional groups imparts distinct reactivity and biological activity compared to other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-chloro-N-[(2-methylphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-5-3-4-6-10(8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIBKCVWXAKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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